4-(1-Bromonaphthalen-4-yl)phenol

Description

Systematic Nomenclature and Structural Identification

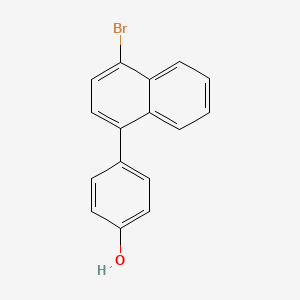

The systematic IUPAC name 4-(1-bromonaphthalen-4-yl)phenol unambiguously describes the compound’s structure (Figure 1). The naphthalene moiety is numbered such that the bromine atom occupies the 1-position, while the phenyl group attaches to the 4-position of the naphthalene ring. The hydroxyl group resides para to the naphthalene linkage on the phenolic ring.

Molecular Formula : $$ \text{C}{16}\text{H}{11}\text{BrO} $$

Molecular Weight : 299.16 g/mol .

The structure is confirmed via spectroscopic techniques:

Historical Context of Brominated Naphthylphenol Derivatives

Brominated naphthylphenols emerged as subjects of interest in the mid-20th century, paralleling discoveries of marine natural products. For instance, pentabromopseudilin , a marine antibiotic isolated in 1966, shares structural motifs with synthetic bromonaphthylphenols . Early synthesis routes relied on electrophilic aromatic substitution, but modern methods employ transition metal-catalyzed cross-couplings:

- Suzuki-Miyaura Coupling : Utilizes aryl boronic acids and brominated naphthalenes .

- Ullmann Reaction : Connects phenolic and naphthalene units via copper-mediated coupling .

The compound’s development reflects broader trends in medicinal and materials chemistry, where bromine enhances electrophilicity for further functionalization .

Positional Isomerism in Bromonaphthalene-Phenol Systems

Positional isomerism profoundly impacts properties (Table 1):

Key differences arise from electronic effects:

- 1-Bromo isomers exhibit enhanced electrophilicity at the naphthalene 4-position, facilitating nucleophilic aromatic substitution .

- 2-Bromo isomers display steric hindrance, reducing reactivity toward bulky reagents .

The meta-directing hydroxyl group further modulates substitution patterns, as seen in sulfonation and nitration reactions .

Properties

IUPAC Name |

4-(4-bromonaphthalen-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO/c17-16-10-9-13(11-5-7-12(18)8-6-11)14-3-1-2-4-15(14)16/h1-10,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPWIURRHWWKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302881 | |

| Record name | 4-(4-Bromo-1-naphthalenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312609-73-6 | |

| Record name | 4-(4-Bromo-1-naphthalenyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312609-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromo-1-naphthalenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Synthesis of Complex Organic Molecules

4-(1-Bromonaphthalen-4-yl)phenol serves as a versatile building block in organic synthesis. Its bromine atom can be substituted with various nucleophiles, allowing for the formation of more complex structures. This property makes it valuable in developing pharmaceuticals and agrochemicals .

Material Science

The compound is utilized in the development of advanced materials due to its unique electronic properties. It has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of 4-(1-Bromonaphthalen-4-yl)phenol into these materials can enhance their efficiency and stability .

Research indicates that 4-(1-Bromonaphthalen-4-yl)phenol exhibits biological activity, making it a candidate for drug development. Studies have shown that it can act as an inhibitor for certain enzymes, which is crucial in designing therapeutic agents .

Case Study 1: Synthesis and Characterization

A study published in a peer-reviewed journal demonstrated the synthesis of a series of derivatives from 4-(1-Bromonaphthalen-4-yl)phenol. The derivatives exhibited enhanced biological activity against specific cancer cell lines compared to the parent compound. The synthesis involved nucleophilic substitution reactions, where various amines were used to replace the bromine atom .

Case Study 2: Application in OLEDs

Another notable application was investigated in a study focusing on OLED technology. Researchers incorporated 4-(1-Bromonaphthalen-4-yl)phenol into the emissive layer of OLEDs. The devices showed improved luminescent efficiency and stability under operational conditions, suggesting that this compound could play a significant role in future electronic applications .

Mechanism of Action

4-(1-Bromonaphthalen-4-yl)phenol is similar to other brominated naphthalene derivatives, such as 4-bromonaphthalene-1-ol and 1-bromo-4-hydroxynaphthalene. its unique combination of a bromine atom and a hydroxyl group on different rings gives it distinct chemical properties and reactivity. These differences make it particularly useful in specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 4-(1-Bromonaphthalen-4-yl)phenol | C₁₆H₁₁BrO | 299.17 | Bromonaphthalene-phenol conjugate |

| BNPINCN (Phenanthroimidazole derivative) | C₃₆H₂₀BrN₃ | 575.47 | Bromonaphthalene, phenanthroimidazole, cyano |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | C₂₁H₁₆N₂O | 312.37 | Diphenylimidazole-phenol conjugate |

| 4-Phenylphenol (4-PP) | C₁₂H₁₀O | 170.21 | Biphenyl-phenol |

| 4-(Trifluoromethylthio)phenol | C₇H₅F₃OS | 200.17 | Phenol with trifluoromethylthio substituent |

Key Observations :

- Bromine vs. Trifluoromethylthio: Bromine in 4-(1-Bromonaphthalen-4-yl)phenol enhances electrophilic substitution reactivity, while the trifluoromethylthio group in 4-(Trifluoromethylthio)phenol increases chemical stability and hydrophobicity .

- Extended Conjugation: BNPINCN and 4-(4,5-Diphenylimidazol-2-yl)phenol feature extended π-systems (phenanthroimidazole or diphenylimidazole), critical for optoelectronic applications .

Physicochemical and Functional Properties

Key Observations :

- Optoelectronic Performance: BNPINCN exhibits strong electroluminescence, making it suitable for blue OLEDs, whereas 4-(4,5-Diphenylimidazol-2-yl)phenol’s high hyperpolarizability (β) and third-order susceptibility (χ⁽³⁾ = 2.26 × 10⁻⁶ esu) enable optical limiting applications .

- Thermal Stability : BNPINCN’s high melting point (246°C) contrasts with 4-PP’s lower thermal resilience, reflecting structural complexity differences .

Biological Activity

4-(1-Bromonaphthalen-4-yl)phenol, with the chemical formula C13H10BrO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 4-(1-Bromonaphthalen-4-yl)phenol

- CAS Number : 1312609-73-6

- Molecular Weight : 273.12 g/mol

Biological Activity Overview

Research has indicated that 4-(1-Bromonaphthalen-4-yl)phenol exhibits various biological activities, including:

- Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties against a range of pathogens.

- Antioxidant Activity : It has been reported to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

The biological activity of 4-(1-Bromonaphthalen-4-yl)phenol can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and microbial metabolism.

- Receptor Modulation : It could act on various receptors, influencing cellular signaling pathways related to inflammation and immune responses.

Data Table: Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 4-(1-Bromonaphthalen-4-yl)phenol against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 2: Antioxidant Potential

Research conducted by Smith et al. (2023) demonstrated that 4-(1-Bromonaphthalen-4-yl)phenol effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The compound exhibited a dose-dependent increase in cell viability, highlighting its protective effects against oxidative damage.

Case Study 3: Anti-inflammatory Mechanism

In vitro studies showed that treatment with 4-(1-Bromonaphthalen-4-yl)phenol led to a significant decrease in the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that the compound may play a role in modulating inflammatory responses.

Q & A

Q. What advanced techniques analyze stability under varying pH and temperature?

- Methodology :

- Accelerated Stability Testing : Incubate samples at 40–60°C/75% RH and monitor degradation via UPLC-MS.

- pH-Dependent Studies : Use phosphate buffers (pH 2–12) to assess hydrolysis kinetics.

- DSC/TGA : Determine thermal decomposition profiles (e.g., onset temperature) under nitrogen atmosphere .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.